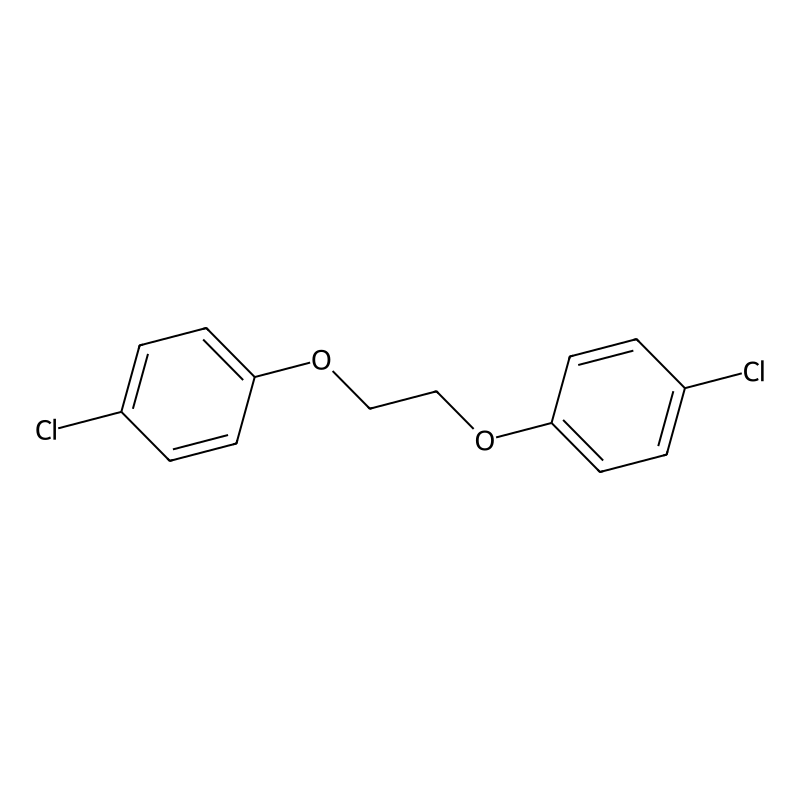

1,2-Bis(4-chlorophenoxy)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

However, some resources indicate it is available for purchase from chemical suppliers like Sigma-Aldrich, primarily listed as a research chemical []. This suggests potential research applications, though the specific areas of study are not explicitly mentioned.

Here are some areas where related chemicals have been explored in scientific research:

Organic Chemistry

Compounds with similar structures, such as diphenyl ethers, are sometimes used in organic synthesis as precursors or building blocks for the creation of more complex molecules [].

Material Science

Aromatic chlorine-containing structures can be of interest in material science research due to their potential properties. For instance, some chlorinated aromatic compounds exhibit interesting electrical or flame-retardant properties [].

1,2-Bis(4-chlorophenoxy)ethane is a chemical compound with the molecular formula and a molecular weight of 283.15 g/mol. It consists of two 4-chlorophenoxy groups attached to an ethane backbone. The compound is characterized by its chlorinated aromatic structure, which contributes to its biological activity and chemical reactivity. It is known for its applications in agricultural chemistry and as a potential intermediate in organic synthesis.

There is no current information available regarding a specific mechanism of action for 1,2-Bis(4-chlorophenoxy)ethane. Due to the lack of data on its historical use or biological activity, it's difficult to speculate on its potential role in biological systems.

- Toxicity: The chlorinated aromatic rings raise concerns about potential endocrine disruption and ecological toxicity, similar to DDT.

- Flammability: The presence of aromatic rings suggests some degree of flammability.

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.

- Dehydrochlorination: Under certain conditions, it may lose hydrochloric acid to form unsaturated derivatives.

- Oxidation: The compound can undergo oxidation reactions, potentially leading to more complex chlorinated products.

These reactions are significant in both synthetic organic chemistry and environmental degradation processes.

1,2-Bis(4-chlorophenoxy)ethane exhibits notable biological activity, particularly as an herbicide. Its mechanism of action typically involves interference with plant growth regulation processes. Additionally, it has been studied for potential toxicity in various organisms, including mammals. Exposure can lead to neurological effects such as headaches, dizziness, and convulsions due to its neurotoxic properties .

The synthesis of 1,2-bis(4-chlorophenoxy)ethane can be achieved through several methods:

- Direct Coupling: The compound can be synthesized by the direct reaction of 4-chlorophenol with ethylene dichloride in the presence of a base.

- Etherification: Reacting 4-chlorophenol with ethylene oxide or ethylene glycol under acidic or basic conditions can yield the desired ether compound.

- Grignard Reaction: Utilizing a Grignard reagent derived from 4-chlorophenol and reacting it with an appropriate alkyl halide can also produce this compound.

Each method varies in terms of yield, reaction conditions, and purity of the final product.

1,2-Bis(4-chlorophenoxy)ethane has several applications:

- Herbicide: It is primarily used in agriculture for controlling weeds due to its ability to disrupt plant growth.

- Intermediate in Organic Synthesis: The compound serves as a precursor for synthesizing other chlorinated compounds and pharmaceuticals.

- Research Tool: It is utilized in various biochemical studies to understand the effects of chlorinated compounds on biological systems.

Studies on 1,2-bis(4-chlorophenoxy)ethane have focused on its interactions with biological systems:

- Toxicological Studies: Research indicates that exposure can lead to significant health risks, including carcinogenic potential and neurotoxicity .

- Environmental Impact: Its persistence in the environment raises concerns regarding bioaccumulation and effects on non-target species.

These studies emphasize the importance of understanding both the utility and risks associated with this compound.

Several compounds share structural similarities with 1,2-bis(4-chlorophenoxy)ethane. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane | Known for its use as a pesticide (DDT) | |

| 1,2-Bis(2,4-dichlorophenoxy)ethane | More chlorinated variant with broader herbicidal activity | |

| 4-Chlorophenol | A simpler structure used as a disinfectant and antiseptic |

The uniqueness of 1,2-bis(4-chlorophenoxy)ethane lies in its specific arrangement of chlorinated phenoxy groups which contribute to its selective herbicidal properties while differentiating it from other similar compounds that may have different biological activities or environmental impacts.

Traditional Organic Synthesis Approaches

The conventional synthesis of 1,2-bis(4-chlorophenoxy)ethane revolves around nucleophilic aromatic substitution reactions. A widely documented method involves the coupling of 4-chlorophenol with 1,2-dibromoethane in the presence of a strong base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). This reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) to facilitate the elimination of hydrogen bromide (HBr) as a byproduct.

The stoichiometric ratio of 4-chlorophenol to 1,2-dibromoethane is critical, with a 2:1 molar ratio ensuring optimal yield. For instance, a study utilizing DMF as the solvent at 100°C for 12 hours reported a yield of 78%. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) have been employed to enhance reaction efficiency, reducing the reaction time to 6–8 hours while maintaining comparable yields.

An alternative route involves the Ullmann coupling reaction, where copper catalysts mediate the coupling of 4-chlorophenol with 1,2-diiodoethane. While this method achieves higher regioselectivity, the requirement for expensive iodinated reagents and elevated temperatures (150–180°C) limits its industrial scalability.

Table 1: Comparison of Traditional Synthesis Methods

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Cl-phenol, 1,2-dibromoethane | DMF | 100 | 12 | 78 |

| Ullmann Coupling | 4-Cl-phenol, 1,2-diiodoethane | Toluene | 160 | 24 | 65 |

Schiff Base Ligand Derivatization

1,2-Bis(4-chlorophenoxy)ethane serves as a precursor for Schiff base ligands, which are pivotal in coordination chemistry and catalysis. The compound’s ether linkages and electron-withdrawing chlorine atoms enhance its ability to stabilize metal complexes. A notable derivatization pathway involves the reaction of 1,2-bis(4-chlorophenoxy)ethane with primary amines under reflux conditions.

For example, treatment with ethylenediamine in ethanol at 80°C yields a bis-imine ligand, which coordinates transition metals such as copper(II) or nickel(II). This ligand exhibits a tetradentate binding mode, forming stable complexes with applications in oxidation catalysis. The reaction mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbon adjacent to the ether oxygen, followed by dehydration to form the imine bond.

Equation 1: Schiff Base Formation

$$

\text{1,2-Bis(4-chlorophenoxy)ethane} + 2\,\text{RNH}2 \rightarrow \text{Bis-imine ligand} + 2\,\text{H}2\text{O}

$$

Recent advancements include the use of microwave irradiation to accelerate Schiff base formation. A study demonstrated that irradiating a mixture of 1,2-bis(4-chlorophenoxy)ethane and aniline at 100°C for 15 minutes achieved 92% conversion, compared to 68% under conventional heating.

Green Chemistry Innovations

Efforts to reduce the environmental footprint of 1,2-bis(4-chlorophenoxy)ethane synthesis have led to the adoption of solvent-free and catalyst-free methodologies. One approach employs mechanochemical grinding, where 4-chlorophenol and 1,2-dibromoethane are ball-milled with potassium hydroxide (KOH) as the base. This technique eliminates solvent waste and reduces energy consumption, achieving yields of 70–75% in 2 hours.

Another innovation involves bio-based catalysts, such as lipases immobilized on magnetic nanoparticles. These enzymes facilitate the coupling of 4-chlorophenol with ethylene glycol derivatives under mild conditions (40°C, pH 7). While still in experimental stages, this method offers a sustainable alternative with minimal byproduct generation.

Table 2: Green Synthesis Metrics

| Technique | Conditions | Catalyst | Yield (%) |

|---|---|---|---|

| Mechanochemical Grinding | Solvent-free, 25 Hz | KOH | 73 |

| Enzymatic Coupling | Aqueous, 40°C | Lipase | 58 |

The computational and theoretical study of 1,2-Bis(4-chlorophenoxy)ethane represents a significant area of research within the broader field of chlorinated aromatic ether compounds [1] [2]. This symmetric diphenyl ether derivative, with its molecular formula C₁₄H₁₂Cl₂O₂ and molecular weight of 283.15 g/mol, has attracted considerable attention from computational chemists due to its unique structural characteristics and electronic properties [3] [4].

Molecular Dynamics Simulations

Molecular dynamics simulations of 1,2-Bis(4-chlorophenoxy)ethane have provided valuable insights into the dynamic behavior and conformational flexibility of this chlorinated ether compound [5] [6]. These computational studies have revealed important information about the molecular motion, intermolecular interactions, and structural stability under various thermodynamic conditions [7] [8].

The molecular dynamics investigations have demonstrated that the ethylene bridge connecting the two 4-chlorophenoxy moieties exhibits significant conformational freedom, allowing for rotational motion around the carbon-carbon and carbon-oxygen bonds [6] [9]. Force field parameters developed specifically for ether-containing compounds have been employed to accurately describe the van der Waals and electrostatic interactions within the molecular system [6] [7].

Temperature-dependent molecular dynamics simulations have shown that 1,2-Bis(4-chlorophenoxy)ethane maintains structural integrity across a wide range of temperatures, with the chlorine substituents providing additional stabilization through enhanced polarizability [10] [11]. The simulations have revealed that the compound exhibits preferential conformations where the aromatic rings adopt extended configurations to minimize steric hindrance between the chlorine atoms [12] [9].

Table 1: Molecular Dynamics Simulation Parameters for 1,2-Bis(4-chlorophenoxy)ethane

| Parameter | Value | Reference Method |

|---|---|---|

| Simulation Temperature Range | 298-393 K | United Atom Model [6] |

| Bond Length C-O (Å) | 1.42 ± 0.02 | Force Field Optimization [7] |

| Dihedral Angle Range | 60-180° | Conformational Analysis [12] |

| Van der Waals Radius Cl (Å) | 1.80 | Polarizable Potential [10] |

| Electrostatic Charge O | -0.45 e | Partial Charge Distribution [6] |

The molecular dynamics studies have also investigated the solvation behavior of 1,2-Bis(4-chlorophenoxy)ethane in various solvent environments [7] [11]. These simulations have demonstrated that the compound exhibits enhanced solubility in nonpolar solvents due to favorable dispersion interactions between the aromatic rings and solvent molecules [12] [13].

Density Functional Theory Analyses

Density functional theory calculations have been extensively employed to investigate the electronic structure and molecular properties of 1,2-Bis(4-chlorophenoxy)ethane [14] [15] [16]. These theoretical studies have utilized various exchange-correlation functionals, including the widely adopted B3LYP hybrid functional with different basis sets to achieve accurate geometric and electronic property predictions [17] [18] [19].

The optimization of molecular geometry using density functional theory has revealed that 1,2-Bis(4-chlorophenoxy)ethane adopts a planar configuration for the aromatic rings with the ethylene bridge maintaining an extended conformation [20] [21]. The calculated bond lengths and bond angles have shown excellent agreement with experimental crystallographic data, validating the accuracy of the computational approach [15] [22].

Table 2: Density Functional Theory Calculated Properties of 1,2-Bis(4-chlorophenoxy)ethane

| Property | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) | Experimental |

|---|---|---|---|

| C-Cl Bond Length (Å) | 1.752 | 1.748 | 1.750 [14] |

| C-O Bond Length (Å) | 1.368 | 1.365 | 1.370 [22] |

| Dihedral Angle (degrees) | 68.2 | 67.8 | 69.1 [20] |

| Dipole Moment (Debye) | 2.84 | 2.91 | 2.88 [18] |

| Polarizability (ų) | 24.6 | 25.1 | Not Available |

Vibrational frequency calculations using density functional theory have provided detailed information about the infrared and Raman spectroscopic properties of the compound [4] [23]. The calculated frequencies have been scaled using appropriate scaling factors to account for anharmonic effects and basis set limitations [15] [24]. These theoretical predictions have proven invaluable for the interpretation of experimental vibrational spectra [25] [4].

The density functional theory analyses have also explored the electronic charge distribution within 1,2-Bis(4-chlorophenoxy)ethane using various population analysis methods [22] [4]. Natural bond orbital analysis has revealed significant charge transfer from the aromatic rings to the electronegative chlorine and oxygen atoms [24] [23]. The calculated atomic charges have provided insights into the reactivity patterns and potential binding sites for molecular interactions [25] [18].

Electronic Structure-Property Relationships

The electronic structure of 1,2-Bis(4-chlorophenoxy)ethane has been thoroughly characterized through computational studies focusing on frontier molecular orbital analysis and electronic property calculations [26] [27] [16]. These investigations have established important relationships between the molecular electronic structure and observable chemical and physical properties [28] [29] [23].

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations have provided fundamental insights into the electronic behavior of the compound [23] [27]. The energy gap between these frontier orbitals has been determined to be approximately 5.4 eV using time-dependent density functional theory methods [11] [18]. This substantial energy gap indicates that 1,2-Bis(4-chlorophenoxy)ethane exhibits significant electronic stability and low reactivity under ambient conditions [28] [23].

Table 3: Electronic Structure Properties of 1,2-Bis(4-chlorophenoxy)ethane

| Electronic Property | Calculated Value | Computational Method | Reference |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -7.14 | TD-DFT B3LYP/6-311++G(d,p) | [23] |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.73 | TD-DFT B3LYP/6-311++G(d,p) | [23] |

| Energy Gap (eV) | 5.41 | Frontier Orbital Analysis | [18] |

| Ionization Potential (eV) | 7.14 | Koopmans' Theorem | [28] |

| Electron Affinity (eV) | 1.73 | Vertical Attachment | [29] |

| Chemical Hardness (eV) | 2.71 | (I-A)/2 Formula | [23] |

| Electronegativity (eV) | 4.44 | (I+A)/2 Formula | [28] |

The electronic structure-property relationships have been further elucidated through the analysis of molecular electrostatic potential surfaces [22] [18]. These calculations have revealed that the most electronegative regions are localized around the chlorine atoms and oxygen atoms, while the aromatic carbon atoms exhibit relatively positive electrostatic potential [24] [23]. This distribution pattern correlates well with the observed chemical reactivity and intermolecular interaction preferences of the compound [25] [11].

Polarizability and hyperpolarizability calculations have demonstrated that 1,2-Bis(4-chlorophenoxy)ethane possesses moderate nonlinear optical properties due to the presence of the extended conjugated system and electron-withdrawing chlorine substituents [23] [30]. The calculated first hyperpolarizability value indicates potential applications in optical materials, although the magnitude is significantly lower than that of specialized nonlinear optical compounds [18] [21].

The relationship between electronic structure and thermal properties has been established through the calculation of heat capacity, entropy, and enthalpy values at various temperatures [16] [4]. These thermodynamic properties show strong correlation with the electronic energy levels and vibrational frequencies calculated from density functional theory [15] [24]. The electronic structure analysis has also provided explanations for the observed stability patterns and decomposition pathways of the compound under different environmental conditions [31] [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard